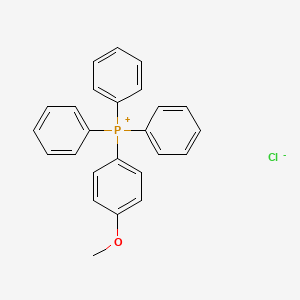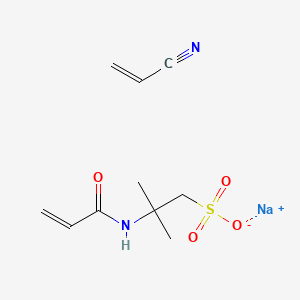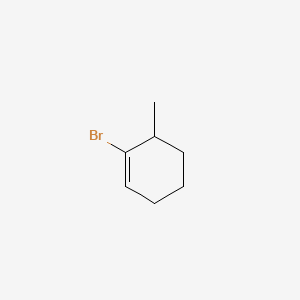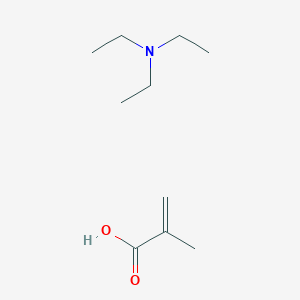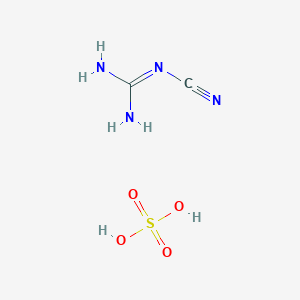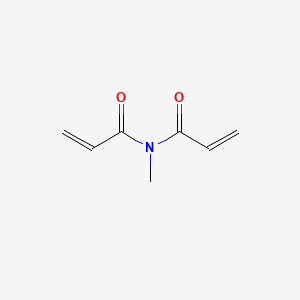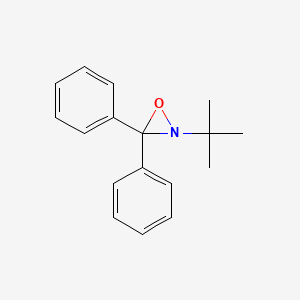
Phenyl 2,4-dimethylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It consists of a phenyl group attached to a 2,4-dimethylbenzene-1-sulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl 2,4-dimethylbenzene-1-sulfonate can be synthesized through several methods. One common approach involves the sulfonation of 2,4-dimethylbenzene (also known as xylene) with sulfur trioxide or chlorosulfonic acid, followed by the reaction with phenol to form the desired sulfonate ester. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactors where 2,4-dimethylbenzene is treated with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then esterified with phenol under controlled conditions to produce the final compound. The process may include purification steps such as distillation or crystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2,4-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Aromatic Substitution: The sulfonate group can be displaced by nucleophiles under specific conditions, leading to the formation of substituted aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom or the aromatic ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) are commonly used under acidic conditions.
Nucleophilic Aromatic Substitution: Strong nucleophiles like hydroxide ions or amines are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives, while nucleophilic substitution can produce various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Phenyl 2,4-dimethylbenzene-1-sulfonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenyl 2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The aromatic ring provides stability and allows for interactions with other molecules, contributing to its overall effects.
Comparación Con Compuestos Similares
Phenyl 2,4-dimethylbenzene-1-sulfonate can be compared with other similar compounds, such as:
Phenyl 2,4-dimethylbenzene-1-carboxylate: Similar structure but with a carboxylate group instead of a sulfonate group.
Phenyl 2,4-dimethylbenzene-1-phosphate: Contains a phosphate group, leading to different chemical properties and reactivity.
Phenyl 2,4-dimethylbenzene-1-sulfate: Similar to the sulfonate but with a sulfate group, affecting its solubility and reactivity.
Propiedades
Número CAS |
41480-00-6 |
|---|---|
Fórmula molecular |
C14H14O3S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
phenyl 2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C14H14O3S/c1-11-8-9-14(12(2)10-11)18(15,16)17-13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clave InChI |
RVZPNKMMVPCXBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


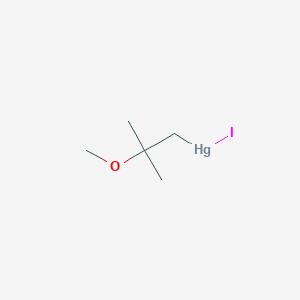
![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)

![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)
